molecular formula C6H7BrN2O2 B3110100 2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid CAS No. 1782559-23-2

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid

Cat. No. B3110100
CAS RN: 1782559-23-2
M. Wt: 219.04 g/mol
InChI Key: WJWWTHYHCNGWAH-UHFFFAOYSA-N
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Description

“2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazoles are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, including compounds like 2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid, have been studied for their antitumor properties. A review by (Iradyan et al., 2009) highlights the significance of imidazole derivatives, including bis(2-chloroethyl)amino derivatives, aminoimidazol carboxamide, and benzimidazole. These compounds have shown potential in the search for new antitumor drugs, with some advancing past preclinical testing stages.

Role in Catalysis and Carbon Dioxide Utilization

Imidazole compounds have been investigated for their catalytic properties, particularly in the conversion of carbon dioxide into valuable products. (Chaugule et al., 2017) discuss the use of ionic liquids, including imidazolium-based ones, as catalysts for producing linear and cyclic carbonates from carbon dioxide. This research underscores the importance of imidazole derivatives in green chemistry and their potential for addressing environmental challenges.

Biocatalyst Inhibition and Microbial Resistance

Research into the biological effects of carboxylic acids, including imidazole-5-carboxylic acid derivatives, has shown that these compounds can inhibit biocatalysts such as microbes used in fermentation processes. (Jarboe et al., 2013) review the inhibitory effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, highlighting the need for metabolic engineering strategies to overcome these challenges.

Synthetic Applications and Chemical Transformations

The versatility of imidazole derivatives in chemical synthesis has been extensively explored. (Kantam et al., 2013) review the use of copper-mediated systems for C–N bond-forming reactions, emphasizing the role of imidazole and benzimidazole derivatives. This research points to the synthetic utility of imidazole derivatives in constructing complex molecules for pharmaceutical applications.

Safety and Hazards

When handling “2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid”, one should avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . It is due to their versatility and utility in a number of these areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .

properties

IUPAC Name

2-bromo-3,5-dimethylimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(5(10)11)9(2)6(7)8-3/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWWTHYHCNGWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)Br)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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